molecular formula C4H7ClN2O2 B15294161 Muscimol-15N,d2 Hydrochloride

Muscimol-15N,d2 Hydrochloride

Cat. No.: B15294161
M. Wt: 153.57 g/mol
InChI Key: IIDOLBNZAZXSHC-NCNFAYJMSA-N
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Description

Muscimol-15N,d2 Hydrochloride is a synthetic derivative of muscimol, an isoxazole compound naturally found in the mushroom Amanita muscaria. This compound is labeled with isotopes of nitrogen (15N) and deuterium (d2), making it particularly useful in scientific research for tracing and studying biochemical pathways .

Preparation Methods

Chemical Reactions Analysis

Muscimol-15N,d2 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Muscimol-15N,d2 Hydrochloride is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a tracer in isotope labeling studies to understand reaction mechanisms and pathways.

    Biology: The compound is used to study the function of gamma-aminobutyric acid (GABA) receptors in the central nervous system.

    Medicine: Research involving muscimol derivatives helps in the development of new therapeutic agents targeting GABA receptors.

    Industry: It is used in the production of pharmaceuticals and as a standard in analytical chemistry

Mechanism of Action

Muscimol-15N,d2 Hydrochloride primarily functions as a GABA-A receptor agonist. By mimicking the action of GABA, it binds to GABA-A receptors, increasing the inhibitory effects of GABA. This leads to hyperpolarization of neurons and decreased neuronal excitability .

Comparison with Similar Compounds

Muscimol-15N,d2 Hydrochloride is unique due to its isotopic labeling, which allows for detailed tracing studies. Similar compounds include:

These compounds share similar structures and functions but differ in their specific applications and properties.

Properties

Molecular Formula

C4H7ClN2O2

Molecular Weight

153.57 g/mol

IUPAC Name

5-[azanyl(dideuterio)methyl]-1,2-oxazol-3-one;hydrochloride

InChI

InChI=1S/C4H6N2O2.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1;

InChI Key

IIDOLBNZAZXSHC-NCNFAYJMSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC(=O)NO1)[15NH2].Cl

Canonical SMILES

C1=C(ONC1=O)CN.Cl

Origin of Product

United States

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